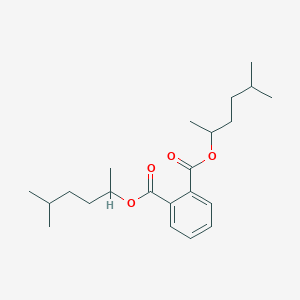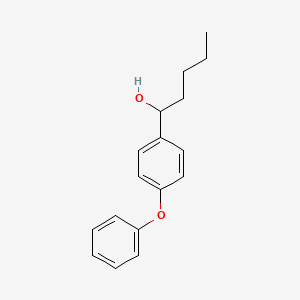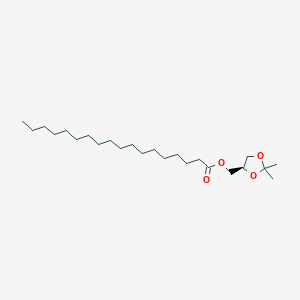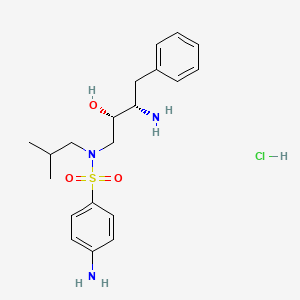
Darunavir impurity 7 (S,S-isomer)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Darunavir impurity 7 (S,S-isomer) is a chemical compound that is structurally related to Darunavir, a second-generation HIV-1 protease inhibitor. This impurity is one of the stereoisomers of Darunavir, specifically the (S,S)-isomer. It is often studied in the context of pharmaceutical research to understand the purity and efficacy of Darunavir formulations .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Darunavir impurity 7 (S,S-isomer) involves several steps, including the formation of the core structure and the introduction of specific functional groups. The synthetic route typically starts with the preparation of the bicyclic side chain, followed by the attachment of the sulfonamide group. The reaction conditions often involve the use of solvents like acetone and reagents such as lithium aluminum hydride for reduction .
Industrial Production Methods
Industrial production of Darunavir impurity 7 (S,S-isomer) involves scalable processes that ensure high yield and purity. Techniques such as hot-melt extrusion and spray-drying are employed to produce solid dispersions of the compound. These methods are optimized to maintain the stability and bioavailability of the impurity .
Analyse Des Réactions Chimiques
Types of Reactions
Darunavir impurity 7 (S,S-isomer) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in the formation of various functionalized derivatives .
Applications De Recherche Scientifique
Darunavir impurity 7 (S,S-isomer) has several scientific research applications:
Chemistry: It is used to study the stereochemistry and reaction mechanisms of Darunavir and its related compounds.
Biology: It helps in understanding the biological activity and interactions of Darunavir with various biomolecules.
Medicine: It is crucial for the development and quality control of Darunavir-based antiretroviral therapies.
Industry: It is used in the pharmaceutical industry to ensure the purity and efficacy of Darunavir formulations
Mécanisme D'action
The mechanism of action of Darunavir impurity 7 (S,S-isomer) is similar to that of Darunavir. It inhibits the HIV-1 protease enzyme, preventing the cleavage of viral polyproteins and thereby inhibiting viral replication. The compound binds to the active site of the protease enzyme, blocking its activity and reducing the viral load in infected individuals .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Darunavir impurity 8 (R,R-isomer)
- Darunavir impurity 6
- Darunavir carbamic acid methyl ester
Uniqueness
Darunavir impurity 7 (S,S-isomer) is unique due to its specific stereochemistry, which can influence its biological activity and interactions. The (S,S)-isomer may exhibit different pharmacokinetic and pharmacodynamic properties compared to other isomers, making it a valuable compound for detailed study in pharmaceutical research .
Propriétés
Formule moléculaire |
C20H30ClN3O3S |
|---|---|
Poids moléculaire |
428.0 g/mol |
Nom IUPAC |
4-amino-N-[(2S,3S)-3-amino-2-hydroxy-4-phenylbutyl]-N-(2-methylpropyl)benzenesulfonamide;hydrochloride |
InChI |
InChI=1S/C20H29N3O3S.ClH/c1-15(2)13-23(27(25,26)18-10-8-17(21)9-11-18)14-20(24)19(22)12-16-6-4-3-5-7-16;/h3-11,15,19-20,24H,12-14,21-22H2,1-2H3;1H/t19-,20-;/m0./s1 |
Clé InChI |
BGOWVXGSHKRYIU-FKLPMGAJSA-N |
SMILES isomérique |
CC(C)CN(C[C@@H]([C@H](CC1=CC=CC=C1)N)O)S(=O)(=O)C2=CC=C(C=C2)N.Cl |
SMILES canonique |
CC(C)CN(CC(C(CC1=CC=CC=C1)N)O)S(=O)(=O)C2=CC=C(C=C2)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(Dimethylamino)butyl]guanidine](/img/structure/B13856493.png)
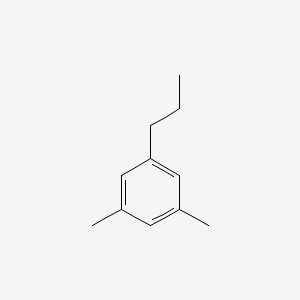
![5-(1-(4-(Benzo[d]isothiazol-3-yl)piperazin-1-yl)-2-hydroxyethyl)-6-chloroindolin-2-one](/img/structure/B13856511.png)
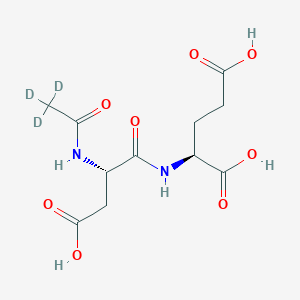
![4-bromo-1-(4-methoxy-phenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13856520.png)
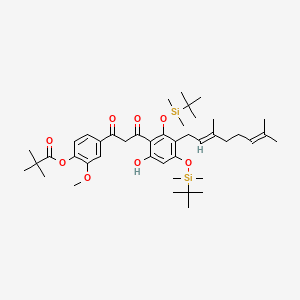

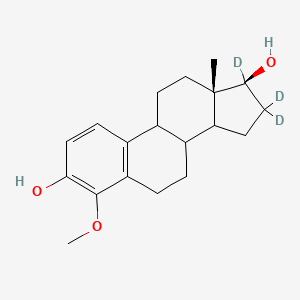
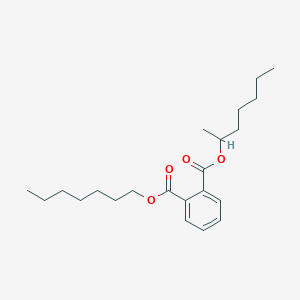

![2-Pyridin-4-yl-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B13856545.png)
